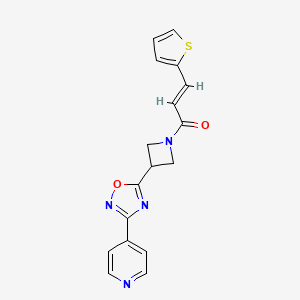
(E)-1-(3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-1-(3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C17H14N4O2S and its molecular weight is 338.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (E)-1-(3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a complex organic molecule that incorporates a variety of functional groups known for their biological activities. This article explores the biological activity of this compound, focusing on its potential pharmacological applications, mechanisms of action, and relevant research findings.
Structure and Properties
The compound features several key structural components:
- Pyridine and Oxadiazole Rings : These heterocycles are frequently associated with various biological activities, including antimicrobial and anticancer properties.
- Azetidine Ring : This four-membered ring can influence the compound's interaction with biological targets.
- Thiophene Moiety : Known for its electronic properties, thiophene can enhance the overall biological activity.
Antimicrobial Activity
Research indicates that derivatives of oxadiazoles exhibit significant antimicrobial properties. For instance, compounds containing the 1,2,4-oxadiazole core have been documented to show:
- Antibacterial Effects : Studies have demonstrated that oxadiazole derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria. For example, compounds similar to the one have shown activity against Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The incorporation of pyridine and oxadiazole rings has been linked to anticancer activity. Compounds with similar structures have demonstrated:
- Cytotoxic Effects : Various studies report that oxadiazole derivatives can induce apoptosis in cancer cells. The mechanism often involves the inhibition of key enzymes involved in cell proliferation .
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : Many oxadiazole derivatives act by inhibiting enzymes critical for microbial survival or cancer cell proliferation.
- DNA Interaction : Some studies suggest that these compounds can intercalate into DNA, disrupting replication processes .
- Reactive Oxygen Species (ROS) Generation : Certain derivatives induce oxidative stress in target cells, leading to cell death.
Case Study 1: Antimicrobial Efficacy
A study by Dhumal et al. (2016) evaluated a series of oxadiazole derivatives for their antitubercular activity. The most potent compounds exhibited IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis . The presence of a pyridine ring was crucial for enhancing the activity.
Case Study 2: Anticancer Properties
In another study focusing on anticancer properties, compounds with similar structures were tested against various cancer cell lines. The results indicated significant cytotoxicity at low concentrations, suggesting potential for further development as anticancer agents .
Data Summary Table
特性
IUPAC Name |
(E)-1-[3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-3-thiophen-2-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O2S/c22-15(4-3-14-2-1-9-24-14)21-10-13(11-21)17-19-16(20-23-17)12-5-7-18-8-6-12/h1-9,13H,10-11H2/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEJAIXKUADBPIJ-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C=CC2=CC=CS2)C3=NC(=NO3)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(CN1C(=O)/C=C/C2=CC=CS2)C3=NC(=NO3)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














